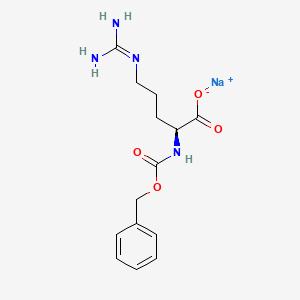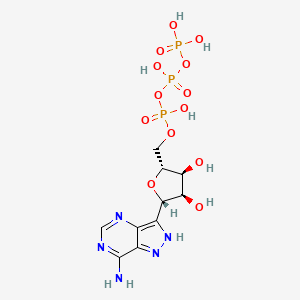
Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl and Health Risks from Pyrrolizidine Alkaloids
Research has revealed that pyrrolizidine alkaloids, which share structural similarities with Hexahydro-1h-pyrrolizin-7a-ylmethanamine, pose significant health risks, particularly through consumption in products like honey. Studies indicate that the presence of pyrrolizidine alkaloids in honey, derived from plants known to contain these compounds, could pose a threat to health, especially for infants and fetuses. This underscores the importance of rigorous investigation into the potential health impacts of compounds structurally related to this compound and the need for stringent regulatory measures for herbal medicines containing such compounds (Edgar, Roeder, & Molyneux, 2002).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component in the structure of this compound, has been widely utilized in medicinal chemistry. Its use in drug discovery stems from the ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage. This review highlights the significance of the pyrrolidine ring and its derivatives, including pyrrolizines, in the development of bioactive molecules with target selectivity. Such research underscores the potential for compounds like this compound to serve as scaffolds for creating new medications with varied biological profiles (Li Petri et al., 2021).
Role of Pyrrolizidine Alkaloids in Plant Defense
This compound, related to pyrrolizidine alkaloids, showcases the complexity of plant secondary metabolites. Research focusing on the Senecioneae tribe within the Asteraceae family reveals the extensive diversity of pyrrolizidine alkaloids and their role in defending against herbivores. The evolutionary studies of these compounds illuminate the biosynthetic pathways and genetic underpinnings responsible for their production and diversification, highlighting the ecological and biochemical significance of pyrrolizidine alkaloids in nature (Langel, Ober, & Pelser, 2011).
Sustainable Nematode Management with Pyrrolizidine Alkaloid-producing Plants
The application of pyrrolizidine alkaloid-producing plants in agriculture for nematode management presents a sustainable alternative to chemical pesticides. This approach leverages the natural toxicity of pyrrolizidine alkaloids to combat plant-parasitic nematodes, offering a bio-based solution for enhancing crop protection and soil health. Research suggests that, beyond Crotalaria, other pyrrolizidine alkaloid-producing species can effectively control sedentary endoparasitic nematodes, highlighting the potential for expanding the use of these plants in integrated pest management strategies (Thoden & Boppré, 2010).
Propriétés
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-8-3-1-5-10(8)6-2-4-8;;/h1-7,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYCJGXQIDGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80842-67-7 |
Source


|
| Record name | hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)



![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)


![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)


